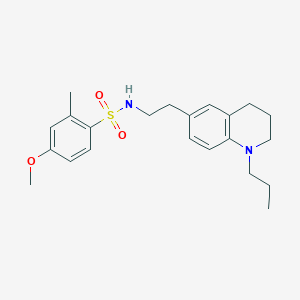

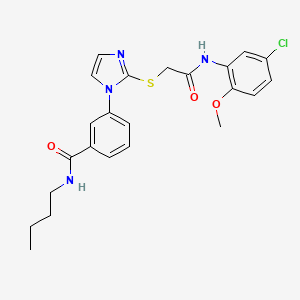

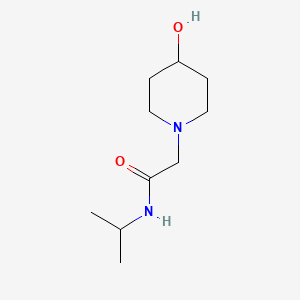

![molecular formula C15H12ClN3S2 B2640454 3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine CAS No. 632300-36-8](/img/structure/B2640454.png)

3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the esterification of an acid with methanol, followed by hydrazination, salt formation, and cyclization . The resulting intermediate can then be converted into a sulfonyl chloride, which undergoes a nucleophilic attack by amines to yield the final product .

Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities . In the case of 1,3,4-thiadiazole derivatives, the presence of the =N-C-S- moiety and the strong aromaticity of the ring are thought to contribute to their low toxicity and great in vivo stability .

科学的研究の応用

Synthesis and Characterization

- A significant body of research has been dedicated to the synthesis and characterization of thiadiazole derivatives. These compounds have been synthesized through various methods, including reactions involving thiadiazole precursors with different electrophilic reagents under solvent-free conditions or with the aid of catalysts like manganese(II) nitrate for cyclization processes. The structural elucidation of these compounds often involves comprehensive spectral and elemental analysis techniques (Sah et al., 2014), (Ismail et al., 2021), (Dani et al., 2013).

Biological Activities

- These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and insecticidal properties. For example, certain derivatives have shown moderate antimicrobial activity against pathogens like Escherichia coli and Salmonella typhi (Sah et al., 2014). Others have been evaluated for insecticidal activity against pests such as the cotton leafworm, showcasing potential as agrochemicals (Ismail et al., 2021).

Anticancer Potential

- The exploration of anticancer activities has also been a focus, with some thiadiazole derivatives being tested against cancer cell lines. The structural features of these compounds, such as the presence of thiadiazole and pyrazole moieties, have been linked to their potential anticancer effects (Gomha et al., 2014).

Corrosion Inhibition

- The application of thiadiazole derivatives in corrosion inhibition has been explored through quantum chemical and molecular dynamics simulation studies. These studies aim to predict the efficacy of these compounds in protecting metals like iron against corrosion, indicating their potential use in industrial applications (Kaya et al., 2016).

Electronic and Material Properties

- The electronic and material properties of thiadiazole derivatives have been investigated, including studies on their structural geometry and electronic transitions. These investigations contribute to understanding the potential of these compounds in applications such as nonlinear optical materials and electronic devices (Kerru et al., 2019).

作用機序

将来の方向性

特性

IUPAC Name |

3-[(4-chlorophenyl)-phenylmethyl]sulfanyl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S2/c16-12-8-6-11(7-9-12)13(10-4-2-1-3-5-10)20-15-18-14(17)21-19-15/h1-9,13H,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYHHEKUUCURIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)SC3=NSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

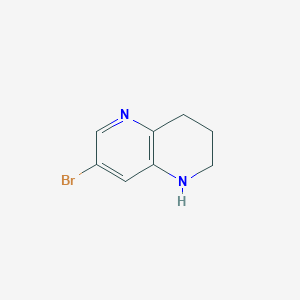

![4-[1-(Cyclopropylamino)ethyl]phenol](/img/structure/B2640371.png)

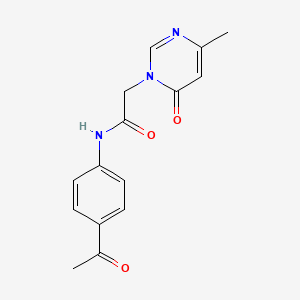

![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2640372.png)

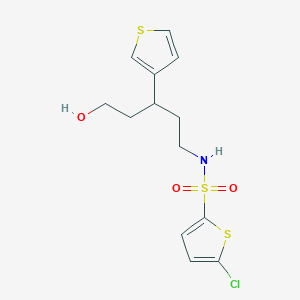

![tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate](/img/structure/B2640379.png)

![3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B2640389.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2640393.png)